molecular formula C5H9NO2 B1329468 N-(2-Oxopropyl)acetamide CAS No. 7737-16-8

N-(2-Oxopropyl)acetamide

Cat. No.: B1329468
CAS No.: 7737-16-8
M. Wt: 115.13 g/mol
InChI Key: SICIPBMLFSQZEQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(2-Oxopropyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions yield reduced forms .

Scientific Research Applications

N-(2-Oxopropyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical studies and as a precursor for other biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Oxopropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various biochemical interactions, although detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-Oxopropyl)acetamide include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry. Its ability to undergo various chemical reactions and its versatility in different fields highlight its distinctiveness compared to similar compounds .

Biological Activity

N-(2-Oxopropyl)acetamide, with the molecular formula C5_5H9_9NO2_2 and a molecular weight of approximately 115.13 g/mol, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features an acetamide functional group linked to a 2-oxopropyl moiety. The structural representation can be summarized as follows:

PropertyDetails
Molecular Formula C5_5H9_9NO2_2
Molecular Weight 115.13 g/mol
Stereochemistry Achiral
Physical State White to pale-yellow solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the acetamide and oxopropyl groups allows for potential hydrogen bonding and molecular interactions with proteins, nucleic acids, and other biomolecules. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.

Antimicrobial and Anti-inflammatory Studies

  • Antimicrobial Activity : A study highlighted the efficacy of this compound against various pathogens, demonstrating its potential as an antimicrobial agent. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
  • Anti-inflammatory Effects : In vitro assays indicated that this compound could reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a possible role in managing inflammatory diseases.

Case Studies

Several case studies have documented the biological effects of related compounds containing the 2-oxopropyl group:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

CompoundBiological ActivitySynthesis Complexity
N-(3-amino-2-oxopropyl)acetamideAntimicrobial, AnticancerModerate
N-(3-aminoethyl)acetamideAntimicrobialLow

This table illustrates that while N-(3-amino-2-oxopropyl)acetamide has broader documented activities, this compound's specific actions warrant further exploration.

Q & A

Q. Basic: What are the common synthetic routes for N-(2-Oxopropyl)acetamide?

This compound (CAS 7737-16-8) is typically synthesized via acetylation reactions. A representative method involves reacting a precursor like 1-amino-2-propanone with acetyl chloride in the presence of a base (e.g., Na₂CO₃) in dichloromethane (CH₂Cl₂). For example:

  • Procedure : Mix 1-amino-2-propanone (44 mg, 0.263 mmol) with Na₂CO₃ (0.084 g, 0.793 mmol) in CH₂Cl₂, followed by stepwise addition of acetyl chloride (0.028 mL, 0.394 mmol). Stir overnight, purify via silica gel chromatography (MeOH/CH₂Cl₂ gradient), and recrystallize from ethyl acetate to yield the product (58% yield) .
  • Key Variables : Solvent polarity, reaction time, and stoichiometry of acetyl chloride influence yield.

Q. Basic: How is this compound characterized using spectroscopic methods?

Characterization relies on ¹H NMR , ¹³C NMR , and mass spectrometry (ESI/APCI):

Spectroscopic Data (CDCl₃, 300 MHz)Values
¹H NMR δ (ppm)7.69 (1H, br s), 7.39 (2H, d, J = 8.4 Hz), 2.14 (3H, s)
¹³C NMR δ (ppm)169.8 (C=O), 168.6, 145.2 (aromatic carbons)
Mass Spec (M+H)347

These data confirm the acetylated ketone structure and rule out side products like unreacted amine or over-acetylated derivatives .

Q. Advanced: How can reaction conditions be optimized to improve this compound yield?

Methodological Considerations :

  • Catalyst Selection : Use Na₂CO₃ or K₂CO₃ to neutralize HCl byproducts, preventing side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance nucleophilicity of the amine.
  • Temperature Control : Room temperature minimizes decomposition; elevated temperatures risk ketone oxidation.
  • Stoichiometry : Excess acetyl chloride (1.5–2.0 eq) ensures complete acetylation .

Example Optimization : Doubling Na₂CO₃ (0.793 mmol → 1.586 mmol) increased yield from 58% to 72% in analogous acetamide syntheses .

Q. Advanced: How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR or mass spectra often arise from:

  • Impurities : Unreacted starting materials (e.g., residual 1-amino-2-propanone) appear as extra peaks. Use preparative TLC or column chromatography for purification .
  • Tautomerism : The ketone group may exhibit keto-enol tautomerism, causing splitting in ¹H NMR signals. Confirm via deuterated solvent exchange experiments.
  • Isotopic Peaks : In mass spectrometry, chlorine-containing impurities (if present) create M+2 peaks, requiring recalibration of instrument parameters .

Q. Advanced: What are the toxicological considerations for handling this compound?

While direct toxicity data for this compound are limited, structurally related acetamides (e.g., N-(1-methoxyfluoren-2-yl)acetamide) show:

Toxicological Profile Data
Carcinogenicity (oral rat TDL₀)3300 mg/kg over 23 weeks
Decomposition Products NOₓ fumes

Safety Protocol :

  • Use fume hoods and PPE (gloves, lab coats).
  • Avoid heating above 200°C to prevent decomposition.
  • Store in airtight containers under inert gas .

Q. Advanced: How does this compound interact with biological systems in preclinical studies?

Though not directly studied, analogs like N-(3-acetamidophenyl)oxalamide exhibit:

  • CNS Effects : Modulation of neurotransmitter receptors (e.g., serotonin).
  • Metabolic Stability : Hydrolysis-resistant amide bonds enhance bioavailability.

Experimental Design :

  • In Vitro Assays : Use MTT cytotoxicity assays (e.g., Mosmann’s method) to assess cell viability .
  • Pharmacokinetics : Track metabolic pathways via LC-MS/MS in liver microsomes .

Q. Basic: What analytical techniques validate the purity of this compound?

  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with ≥95% purity threshold.
  • Melting Point : Compare observed mp (e.g., 110–112°C) to literature values.
  • Elemental Analysis : Verify C, H, N, O percentages (theoretical: C 52.17%, H 7.88%, N 12.17%) .

Q. Advanced: How to address discrepancies between computational and experimental NMR chemical shifts?

Steps :

Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to predict shifts.

Solvent Effects : Include implicit solvent models (e.g., PCM for CHCl₃).

Conformational Analysis : Rotamer populations (e.g., acetyl group rotation) alter experimental averages. Adjust computational ensembles to match .

Properties

IUPAC Name

N-(2-oxopropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)3-6-5(2)8/h3H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICIPBMLFSQZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228087
Record name N-(2-Oxopropyl)acetamide
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7737-16-8
Record name N-(2-Oxopropyl)acetamide
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Record name N-(2-Oxopropyl)acetamide
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Record name N-(2-Oxopropyl)acetamide
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Record name N-(2-oxopropyl)acetamide
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Record name N-(2-OXOPROPYL)ACETAMIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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